Reduced DNA Degradation Rate in E. coli Compared to Thymine-methyl-³H
Uracil-5-3H induces a significantly lower rate of DNA degradation in Escherichia coli compared to the DNA precursor thymine-methyl-³H. While both compounds cause extensive DNA damage (up to 80% cellular DNA degradation), the kinetic rate of degradation is slower for Uracil-5-3H, reflecting its specificity for RNA rather than direct DNA incorporation [1].
| Evidence Dimension | Rate of cellular DNA degradation |
|---|---|
| Target Compound Data | Degrades ~80% of cellular DNA over time, but at a slower rate |
| Comparator Or Baseline | Thymine-methyl-³H: Degrades ~80% of cellular DNA at a faster rate |
| Quantified Difference | Rate of degradation is greater for thymine-methyl-³H than for Uracil-5-3H |
| Conditions | E. coli cells pre-labeled with thymine-¹⁴C; degradation measured as loss of ¹⁴C label |
Why This Matters
For studies requiring long-term RNA labeling with minimal collateral DNA damage, Uracil-5-3H offers a cleaner background profile than thymine-methyl-³H.
- [1] Krisch, R. E., & Zelle, M. R. (1968). DNA Degradation by Decay from Incorporated Tritium Compounds in Escherichia coli. Radiation Research, 33(1), 66–78. View Source
